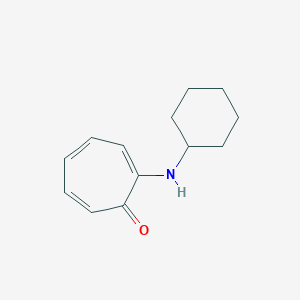
N'-(2-naphthoyloxy)-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-naphthoyloxy)-4-pyridinecarboximidamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is one of the most commonly used synthetic cannabinoids in research, and its popularity stems from its high potency and selectivity for the CB1 receptor. JWH-018 has been used extensively in scientific research to investigate the mechanisms of action and physiological effects of synthetic cannabinoids.
Mécanisme D'action
JWH-018 acts as a CB1 receptor agonist, which means that it binds to and activates the receptor. This leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). These signaling pathways ultimately lead to the physiological effects of JWH-018, including altered pain perception, motor function, and memory.
Biochemical and Physiological Effects
JWH-018 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is associated with reward and addiction. JWH-018 has also been shown to impair spatial memory and motor function in animal models. Additionally, JWH-018 has been shown to have analgesic effects, reducing pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using JWH-018 in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to investigate the effects of synthetic cannabinoids on the central nervous system with a high degree of specificity. However, one limitation of using JWH-018 is its potential for abuse and dependence. Researchers must take precautions to ensure that the compound is used only for scientific purposes and is not diverted for illicit use.
Orientations Futures
There are many future directions for research on JWH-018 and synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and reduced potential for abuse. Additionally, researchers are interested in investigating the long-term effects of synthetic cannabinoids on the central nervous system, including their effects on cognitive function and addiction. Finally, there is interest in investigating the potential therapeutic applications of synthetic cannabinoids, particularly for the treatment of pain and neurological disorders.
Méthodes De Synthèse
The synthesis of JWH-018 involves the reaction of 2-naphthoyl chloride with 4-pyridinecarboxylic acid hydrazide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure JWH-018.
Applications De Recherche Scientifique
JWH-018 has been used extensively in scientific research to investigate the mechanisms of action and physiological effects of synthetic cannabinoids. It has been shown to have high affinity and selectivity for the CB1 receptor, which is the primary target of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. JWH-018 has been used to study the effects of synthetic cannabinoids on the central nervous system, including their effects on memory, motor function, and pain perception.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-16(13-7-9-19-10-8-13)20-22-17(21)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQYUIOGSQVZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C(C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O/N=C(/C3=CC=NC=C3)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5876939.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)

![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)

![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)



![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
